![molecular formula C5H8BrF B1492288 5-Bromo-4-fluoropent-1-ene CAS No. 2098113-00-7](/img/structure/B1492288.png)
5-Bromo-4-fluoropent-1-ene
Overview
Description
5-Bromo-4-fluoropent-1-ene (5-BrFP) is an important building block for organic synthesis, and is used in a variety of scientific research applications. 5-BrFP is an alkyl halide, which is a type of compound that contains a halogen atom bonded to a carbon atom. It is a versatile starting material for a variety of chemical reactions, and its unique properties make it useful in a range of scientific research applications.
Scientific Research Applications
Synthetic Applications and Methodologies
- Brominated β-Alkoxyvinyl Trihalomethyl Ketones as Synthons : Brominated enones, such as 5-Bromo- and 5,5-dibromo-1,1,1-trihalo-4-methoxypent-3-en-2-ones, have been identified as valuable building blocks for heterocyclic and polyheterocyclic compounds. These compounds are utilized in various cyclocondensation, alkylation, and cycloaddition reactions to construct complex molecular architectures bearing a trihalomethyl moiety (Mittersteiner et al., 2020).
- Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines : The synthetic potential of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one towards catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes has been demonstrated through a three-component one-pot method, providing high chemo- and regioselectivity (Mittersteiner et al., 2019).
- Highly Functionalized 4-Amino-2-(trifluoromethyl)-1H-pyrroles : The reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines has been explored, leading to the selective synthesis of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles, showcasing the compound's versatility in synthesizing highly functionalized molecules (Zanatta et al., 2021).
properties
IUPAC Name |
5-bromo-4-fluoropent-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF/c1-2-3-5(7)4-6/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFBQTWSSQPOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoropent-1-ene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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